2-(2-methylphenyl)-N-(propan-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(2-methylphenyl)-N-(propan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family This compound is characterized by its unique structure, which includes an isopropyl group, a methylphenyl group, and a quinolinecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-N-(propan-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with isocyanates or amines under appropriate conditions.
Substitution Reactions: The isopropyl and methylphenyl groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-N-(propan-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinolinecarboxamide derivatives.
Scientific Research Applications
2-(2-methylphenyl)-N-(propan-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-N-(propan-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
2-(2-methylphenyl)-N-(propan-2-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
Quinolinecarboxamides: These compounds share the quinolinecarboxamide core but differ in the substituents attached to the core.
Isopropylquinolines: These compounds have an isopropyl group attached to the quinoline core but may lack the carboxamide group.
Methylphenylquinolines: These compounds have a methylphenyl group attached to the quinoline core but may lack the isopropyl and carboxamide groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H20N2O |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-N-propan-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H20N2O/c1-13(2)21-20(23)17-12-19(15-9-5-4-8-14(15)3)22-18-11-7-6-10-16(17)18/h4-13H,1-3H3,(H,21,23) |
InChI Key |
OQTHVYKTUKSJAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C |
Origin of Product |
United States |
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